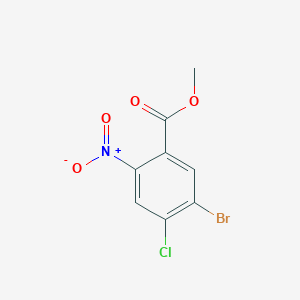

Methyl 5-bromo-4-chloro-2-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 5-bromo-4-chloro-2-nitrobenzoate” is a chemical compound with the molecular formula C8H5BrClNO4 . It is used in various chemical reactions and has several properties that make it useful in different fields .

Synthesis Analysis

The synthesis of “Methyl 5-bromo-4-chloro-2-nitrobenzoate” can involve multiple steps. For instance, a similar compound, “Methyl 4-chloro-2-nitrobenzoate”, undergoes fluorodenitration in the presence of tetramethylammonium fluoride to yield methyl 4-chloro-2-fluorobenzoate .Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-4-chloro-2-nitrobenzoate” is determined by its molecular formula, C8H5BrClNO4. The nitro and acetoxy groups attached to the benzene ring at neighboring positions are twisted from its plane by 29.4 (1) and 49.7 (1)°, respectively .Chemical Reactions Analysis

“Methyl 5-bromo-4-chloro-2-nitrobenzoate” can participate in various chemical reactions. For example, a similar compound, “Methyl 4-chloro-2-nitrobenzoate”, undergoes fluorodenitration in the presence of tetramethylammonium fluoride .Physical And Chemical Properties Analysis

“Methyl 5-bromo-4-chloro-2-nitrobenzoate” has a molecular weight of 294.487 Da . More detailed physical and chemical properties may depend on the specific conditions and require further experimental data for comprehensive analysis.Scientific Research Applications

Corrosion Inhibition Studies

- K. Aramaki et al. (1991) investigated the inhibition mechanisms of benzotriazole and its derivatives, including 5-nitrobenzotriazole, for copper corrosion in sulfate solutions. They found that these compounds form protective films on copper surfaces at high pH values, indicating potential applications in corrosion inhibition (Aramaki, Kiuchi, Sumiyoshi, & Nishihara, 1991).

Synthesis of Heterocyclic Compounds

- P. M. Kochergin et al. (2013) studied the reactions of 5-chloro(bromo)-1-methyl(1,2-dimethyl)-4-nitroimidazoles with amino acids, leading to the synthesis of N-(4-nitro-5-imidazolyl)- and N-(5-nitro-4-imidazolyl)-substituted amino acids. This research highlights the potential of nitrohaloimidazoles in synthesizing novel heterocyclic compounds (Kochergin, Reznichenko, Gireva, & Aleksandrova, 2013).

Pharmaceutical Analysis and Quality Control

- Kishore Gaddam et al. (2020) developed an HPLC method for detecting and quantifying potential genotoxic impurities, including methyl 2-(bromomethyl)-4-nitrobenzoate, in lenalidomide drug substances. This study is crucial for ensuring the safety and quality of pharmaceutical products (Gaddam, Kanne, Gundala, Mamilla, & Chinna, 2020).

Development of Corrosion Inhibitors

- M. Rbaa et al. (2019) synthesized novel heterocyclic compounds based on the 8-hydroxyquinoline moiety, including (8-hydroxyquinolin-5-yl) methyl-4-nitrobenzoate, and estimated them as corrosion inhibitors for mild steel in hydrochloric acid. Their study includes surface studies and theoretical simulations, suggesting applications in material science (Rbaa, Benhiba, Obot, Oudda, Warad, Lakhrissi, & Zarrouk, 2019).

Mechanism of Action

Mode of Action

It’s known that nitrobenzoates can undergo reactions at the benzylic position . For instance, they can participate in free radical reactions, where a hydrogen atom is removed from the benzylic position to form a radical .

Biochemical Pathways

Nitrobenzoates are known to undergo multistep synthesis, which can involve nitration, bromination, and other reactions . These reactions can potentially affect various biochemical pathways in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 5-bromo-4-chloro-2-nitrobenzoate . These factors can include temperature, pH, and the presence of other compounds. For instance, the compound is recommended to be stored in a dry room at normal temperature .

Safety and Hazards

properties

IUPAC Name |

methyl 5-bromo-4-chloro-2-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO4/c1-15-8(12)4-2-5(9)6(10)3-7(4)11(13)14/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLIFCLIGLIUIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-4-chloro-2-nitrobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2919040.png)

![Ethyl 2-[[(Z)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2919044.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone](/img/structure/B2919047.png)

![2-[4-(Azetidine-1-carbonyl)piperidino]sulfonylbenzoic acid methyl ester](/img/structure/B2919051.png)

![3-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2919052.png)

![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2,6-difluorophenyl)acetamide](/img/structure/B2919055.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2919058.png)